Methyl 2,3-dimethoxy-5-methylbenzoate
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Overview
Description
. This compound is a derivative of benzoic acid and is characterized by the presence of two methoxy groups and a methyl group on the benzene ring, along with a methyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2,3-dimethoxy-5-methyl-, methyl ester typically involves the esterification of 2,3-dimethoxy-5-methylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2,3-dimethoxy-5-methyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Formation of 2,3-dimethoxy-5-methylbenzoic acid.
Reduction: Formation of 2,3-dimethoxy-5-methylbenzyl alcohol.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Benzoic acid, 2,3-dimethoxy-5-methyl-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 2,3-dimethoxy-5-methyl-, methyl ester involves its interaction with various molecular targets and pathways. The compound’s methoxy and methyl groups can influence its reactivity and binding affinity to enzymes and receptors. For example, the ester group can undergo hydrolysis to release the corresponding acid, which may interact with cellular components and exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 3,5-dimethoxy-, methyl ester: Similar structure but with methoxy groups at different positions.
Benzoic acid, 3,4-dimethoxy-, methyl ester: Another structural isomer with methoxy groups at the 3 and 4 positions.
Benzoic acid, 2,3-dimethoxy-, methyl ester: Lacks the methyl group present in the target compound
Uniqueness
Benzoic acid, 2,3-dimethoxy-5-methyl-, methyl ester is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of both methoxy and methyl groups on the benzene ring, along with the ester functional group, provides distinct properties that differentiate it from other similar compounds .
Properties
CAS No. |
38768-69-3 |
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Molecular Formula |
C11H14O4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
methyl 2,3-dimethoxy-5-methylbenzoate |
InChI |
InChI=1S/C11H14O4/c1-7-5-8(11(12)15-4)10(14-3)9(6-7)13-2/h5-6H,1-4H3 |
InChI Key |
VQZMLDYFBNUTQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)OC)C(=O)OC |
Origin of Product |
United States |
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